N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Overview
Description
The compound contains several notable functional groups, including a 1,2,4-oxadiazole, a 1H-1,2,3-triazole, and an indazole . These groups are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The presence of multiple heterocycles in the compound suggests that it could have interesting electronic properties. The 1,2,4-oxadiazole and 1H-1,2,3-triazole groups can act as hydrogen bond acceptors, which could influence its interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing 1,2,4-oxadiazole and 1H-1,2,3-triazole groups are often involved in nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of multiple nitrogen atoms and the potential for hydrogen bonding might make this compound polar. Its solubility would depend on the specific substituents present .Scientific Research Applications
- It may serve as a precursor for novel explosives or propellants, contributing to the field of high-energy materials .
- Medicinal chemists can explore modifications of this scaffold to design new drug candidates. The presence of nitrogen atoms makes it interesting for drug discovery .
Energetic Materials and Explosives
Organic Synthesis and Medicinal Chemistry
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities . They have been used in the development of novel drug molecules .
Mode of Action
1,2,4-oxadiazole derivatives have been shown to interact with various biological targets, leading to changes in their function . The specific interactions and resulting changes would depend on the exact structure of the derivative and the target it interacts with.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific pathways affected.
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This could potentially impact the bioavailability of the compound.
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, and nematocidal activities . The specific effects would depend on the exact structure of the derivative and the biological target it interacts with.
properties
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2/c1-9-17-15(25-21-9)12-8-23(22-19-12)7-6-16-14(24)13-10-4-2-3-5-11(10)18-20-13/h8H,2-7H2,1H3,(H,16,24)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOBGCVLHVJQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=NNC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
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